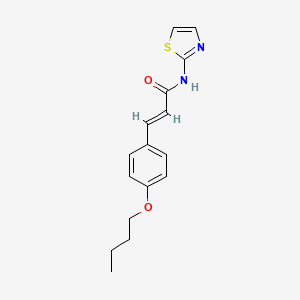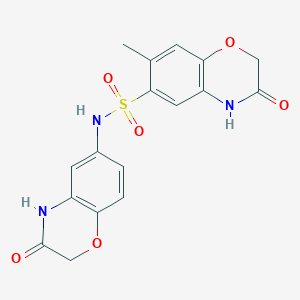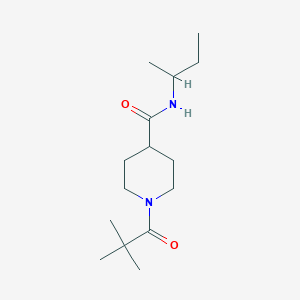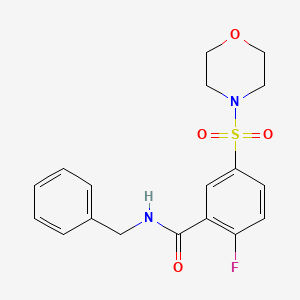![molecular formula C15H17ClN2OS B4705990 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine](/img/structure/B4705990.png)
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine
Vue d'ensemble
Description
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine, also known as CMET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This pyrimidine derivative has shown promising results in various scientific research studies, making it a subject of interest for many researchers worldwide.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. It has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and invasion of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of various inflammatory cells such as macrophages and neutrophils.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability, making it a suitable candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability in vivo. Its stability under different conditions also needs to be investigated further.
Orientations Futures
There are several future directions for 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine research. One of the potential future directions is the investigation of its potential use in combination therapy with other drugs for the treatment of various diseases. The development of this compound-based drug delivery systems is also a potential future direction. Further studies are also needed to investigate the mechanism of action of this compound and its potential use in other diseases such as autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising pyrimidine derivative that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-metastatic properties make it a subject of interest for many researchers worldwide. The synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for various research applications. Further studies are needed to investigate the mechanism of action of this compound and its potential use in other diseases.
Applications De Recherche Scientifique
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. Its potential use in drug delivery systems has also been investigated.
Propriétés
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-10-8-13(4-5-14(10)16)19-6-7-20-15-17-11(2)9-12(3)18-15/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDUPDGNYSKLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCOC2=CC(=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4705908.png)
![6-benzyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4705909.png)
![2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705912.png)
![2-chloro-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4705927.png)

![3-({3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705949.png)



![dimethyl[(4-nitrophenoxy)methyl]phenylsilane](/img/structure/B4705982.png)
![ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4706007.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4706023.png)
![4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4706031.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide](/img/structure/B4706033.png)